molecular formula C12H16O2S B14319476 Ethyl 3-(phenylsulfanyl)butanoate CAS No. 111731-00-1

Ethyl 3-(phenylsulfanyl)butanoate

Cat. No.: B14319476
CAS No.: 111731-00-1
M. Wt: 224.32 g/mol
InChI Key: VQADFKLMXRNVSG-UHFFFAOYSA-N
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Description

Ethyl 3-(phenylsulfanyl)butanoate is an organosulfur ester characterized by a phenylsulfanyl (-SPh) group at the third carbon of the butanoate backbone. These compounds are frequently explored in synthetic chemistry for applications ranging from antiviral agents () to flavor and fragrance components (). The phenylsulfanyl moiety contributes to unique reactivity and biological activity, distinguishing it from simpler esters.

Properties

CAS No.

111731-00-1

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 3-phenylsulfanylbutanoate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

VQADFKLMXRNVSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(phenylsulfanyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of ethyl 3-bromobutanoate and thiophenol under basic conditions to form the desired ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the Fischer esterification process. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the ester and water as a byproduct .

Mechanism of Action

The mechanism of action of ethyl 3-(phenylsulfanyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The phenylsulfanyl group can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfur-Containing Esters

Ethyl 3-Oxo-4-(Phenylsulfanyl)butanoate (CAS 4671-68-5)
  • Molecular Formula : C₁₂H₁₄O₃S
  • Key Features: The presence of a 3-oxo group introduces keto-enol tautomerism, enhancing reactivity in condensation and cyclization reactions. This compound was used in attempts to synthesize enaminoesters via the Nenitzescu reaction, though challenges like aminolysis and Hunsdiecker cleavage were observed .
  • Applications: Potential intermediate in antiviral drug synthesis (e.g., analogs of umifenovir) .
Ethyl 4-(3-Methylphenyl)sulfanylbutanoate (CAS 1779128-35-6)
  • Molecular Formula : C₁₃H₁₈O₂S
  • Physical Properties : Boiling point = 336.6 ± 25.0 °C; Density = 1.07 g/cm³ .
Ethyl 3-(Methylthio)butyrate (CAS 233665-96-8)
  • Molecular Formula : C₇H₁₄O₂S
  • Safety Profile : Requires stringent handling due to inhalation risks; first-aid measures include oxygen administration and avoidance of mouth-to-mouth resuscitation .
  • Key Features : The methylthio (-SMe) group is less electron-withdrawing than phenylsulfanyl, which may reduce stability in oxidative environments.
Table 1: Comparative Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Ethyl 3-Oxo-4-(Phenylsulfanyl)butanoate C₁₂H₁₄O₃S 238.3 N/A N/A
Ethyl 4-(3-Methylphenyl)sulfanylbutanoate C₁₃H₁₈O₂S 238.35 336.6 ± 25.0 1.07
Ethyl 3-(Methylthio)butyrate C₇H₁₄O₂S 162.25 N/A N/A
Antiviral Potential

The oxo group’s reactivity may hinder stability in biological systems.

Nematicidal Activity

Butanoate esters like ethyl 3-methylbut-2-enoate and ethyl 4-methylpentanoate exhibit nematicidal activity against Meloidogyne javanica, with EC₅₀ values < 1.0 mg/mL .

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